molecular formula C12H18O2 B160625 3,6-Bis(hydroxymethyl)durene CAS No. 7522-62-5

3,6-Bis(hydroxymethyl)durene

Cat. No. B160625
CAS RN: 7522-62-5
M. Wt: 194.27 g/mol
InChI Key: KDJOOHBQJRVMIX-UHFFFAOYSA-N
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Description

3,6-Bis(hydroxymethyl)durene is a well-known biopharmaceutical intermediate that is widely used in drug discovery for cancer, cardiovascular diseases, and neurodegenerative diseases . It is also known by its synonyms: 1,4-Bis(hydroxymethyl)-2,3,5,6-tetramethylbenzene and 2,3,5,6-Tetramethyl-p-xylene-α,α’-diol .


Molecular Structure Analysis

The molecular formula of 3,6-Bis(hydroxymethyl)durene is C12H18O2, and its molecular weight is 194.27 . The exact mass is 194.13100 .


Physical And Chemical Properties Analysis

3,6-Bis(hydroxymethyl)durene is a solid at 20°C . It appears as a white to light yellow to light orange powder or crystal . It has a melting point range of 254.0 to 258.0°C , and it is almost transparent in hot pyridine . Its density is 1.066g/cm3, and it has a boiling point of 362.9°C at 760 mmHg .

Scientific Research Applications

1. Polymer Synthesis

3,6-Bis(hydroxymethyl)durene is instrumental in creating unsaturated polyester resins. These resins, formed with different diacids or anhydrides and glycols, exhibit the ability to cure with styrene at room temperature. Their thermal behavior is studied using thermogravimetric analysis and differential scanning calorimetry (Tawfik, 2001).

2. Organic Light-Emitting Diodes (OLEDs)

Novel durene-containing molecules derived from 4,4′-bis(9-carbazolyl)biphenyl (CBP) by inserting durene have been used as host materials for blue phosphors in OLEDs. These materials, due to the structural configuration of durene, exhibit higher thermal stabilities and improved performance in blue phosphorescent OLEDs (Deng, Wang, Zhang, & Li, 2012).

3. Chemical Synthesis

In chemical synthesis, durene derivatives are used to create N-heterocyclic carbene silver(I) and mercury(II) complexes. These complexes demonstrate interesting molecular structures and interactions, such as aromatic π–π stacking interactions (Liu et al., 2008) (Liu et al., 2010).

4. Material Science

In the realm of material science, polyalkylated aromatic monomers and polymers, including some poly(ether ketone)s and polyimides, have been derived from diaroyldurenes and bis(aminobenzoyl)durenes, respectively. These materials display unique thermal and mechanical properties (Hendy, Patterson, & Smith, 1995) (Chisholm, Dewar, & Smith, 1995).

5. Gas Permeation Membranes

Research has shown the effectiveness of blending 6FDA-durene with polynorbornene to create membranes that improve H2 permselectivity. These blend membranes exhibit increased permeability and selectivity due to changes in structural free volume (Yu, Lim, & Seo, 2018).

6. Chemical Catalysis

Durene derivatives are utilized in chemical catalysis, for instance, in the synthesis of bis(indolyl)methanes and in immobilizing molecular catalysts for fine-tuning their steric and electronic properties (Khalafi‐Nezhad et al., 2008) (Zhong et al., 2014).

Safety And Hazards

The safety data sheet (SDS) for 3,6-Bis(hydroxymethyl)durene suggests that suitable protective equipment should be worn to prevent the dispersion of dust. Hands and face should be thoroughly washed after handling. A local exhaust should be used if dust or aerosol will be generated. Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

[4-(hydroxymethyl)-2,3,5,6-tetramethylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h13-14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJOOHBQJRVMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CO)C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226189
Record name Hexamethylbenzene-alpha1,alpha4-diol
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis(hydroxymethyl)durene

CAS RN

7522-62-5
Record name 2,3,5,6-Tetramethyl-1,4-benzenedimethanol
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Record name Hexamethylbenzene-alpha1,alpha4-diol
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Record name 7522-62-5
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Record name Hexamethylbenzene-alpha1,alpha4-diol
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Record name Hexamethylbenzene-α1,α4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SY Tawfik - Journal of applied polymer science, 2001 - Wiley Online Library
A series of unsaturated polyester resins based on 3,6‐bis(methoxymethyl)durene with different diacids or anhydrides, namely, phthalic anhydride, maleic anhydride, and succinic acid, …
Number of citations: 9 onlinelibrary.wiley.com
TG Seisany - 2022 - search.proquest.com
The introduction of antibiotics into clinical use, revolutionized the treatment of many infectious diseases of bacterial origin. The discovery of Penicillin initiated a few frenzied decades of …
Number of citations: 0 search.proquest.com
T Golkar Seisany - 2022 - escholarship.mcgill.ca
L'introduction des antibiotiques en utilisation clinique a révolutionné le traitement de nombreuses maladies infectieuses d'origine bactérienne. La découverte de la pénicilline a lancé …
Number of citations: 0 escholarship.mcgill.ca

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